Potassium (2-fluoropyridin-4-yl)trifluoroborate
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Overview
Description
Potassium (2-fluoropyridin-4-yl)trifluoroborate is an organoboron compound that has gained significant attention in recent years due to its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability in air and moisture, making them easy to handle and store .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-fluoropyridin-4-yl)trifluoroborate typically involves the reaction of 2-fluoropyridine with boron trifluoride etherate, followed by treatment with potassium fluoride. This method is efficient and yields a stable product that can be easily isolated . Another method involves the use of potassium bifluoride as a fluorinating agent for organoboronic acids .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often employs continuous-flow chemistry to enhance scalability and efficiency. This method allows for the large-scale preparation of these compounds with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-fluoropyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (2-fluoropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (2-fluoropyridin-4-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond through a transmetalation process . This mechanism is highly efficient and allows for the selective formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborate
- Potassium (2-chloro-4-pyridinyl)trifluoroborate
Uniqueness
Potassium (2-fluoropyridin-4-yl)trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability compared to other similar compounds . Its stability in air and moisture, combined with its versatility in various chemical reactions, makes it a valuable reagent in both academic and industrial settings .
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoropyridin-4-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIGGHLOWPDGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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